(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride
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Overview
Description
(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O and a molecular weight of 289.2 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with piperazine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted piperazine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
(4-(2-Nitrobenzyl)piperazin-1-yl)(phenyl)methanone: This compound has similar structural features but contains a nitro group instead of a chloroethyl group.
(4-(2-Chlorobenzyl)piperazin-1-yl)(phenyl)methanone: This compound has a chlorobenzyl group instead of a chloroethyl group.
Uniqueness
(4-(2-Chloroethyl)piperazin-1-yl)(phenyl)methanone hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chloroethyl group allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[4-(2-chloroethyl)piperazin-1-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12;/h1-5H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAJDFFZIAMXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCl)C(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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